

# Spectroscopic Profile of 1-Butanethiol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Butanethiol

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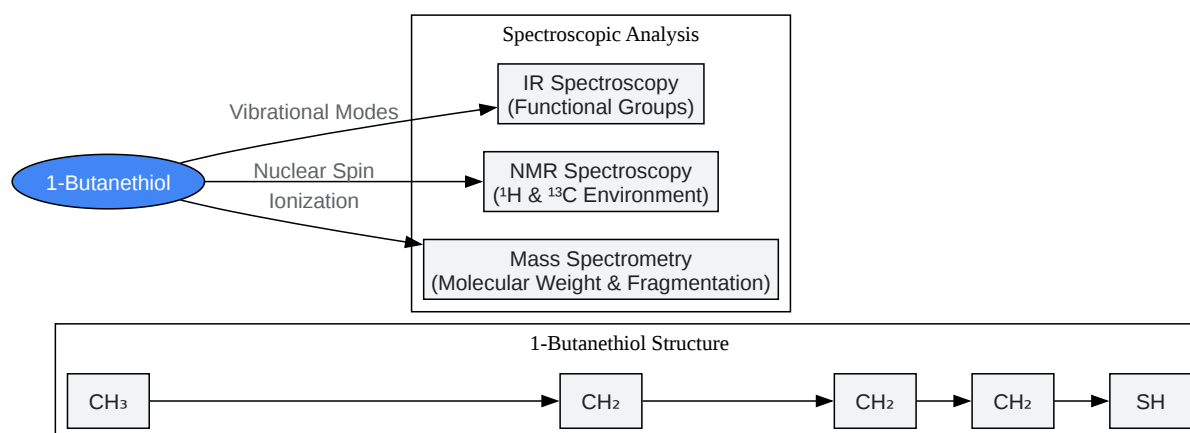
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Butanethiol** (C<sub>4</sub>H<sub>10</sub>S), a compound of interest in various chemical and pharmaceutical research fields. This document presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

## Molecular Structure and Spectroscopic Correlation

**1-Butanethiol**, also known as n-butyl mercaptan, is an alkylthiol with the following structure:



The spectroscopic techniques discussed herein provide complementary information to confirm the molecular structure and elucidate the chemical environment of each atom.



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**Figure 1:** Relationship between **1-Butanethiol**'s structure and spectroscopic analysis methods.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

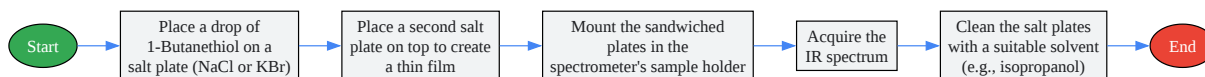
### IR Data for 1-Butanethiol

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~2550	Weak	S-H stretch (thiol)
~1465	Medium	C-H bend (alkane)
~725	Medium	C-S stretch

Data sourced from publicly available spectral databases.

## Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of liquid **1-Butanethiol** can be obtained using the neat liquid sampling technique.



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**Figure 2:** Workflow for obtaining the IR spectrum of a liquid sample.

Methodology:

- **Sample Preparation:** A drop of neat **1-Butanethiol** is placed on the surface of a polished salt (NaCl or KBr) plate.<sup>[1][2][3]</sup> A second salt plate is carefully placed on top to create a thin liquid film between the plates.<sup>[1][3]</sup>
- **Instrument Setup:** The sandwiched plates are mounted in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample holder is typically run first to subtract any atmospheric interference. The sample is then scanned to obtain the infrared spectrum.
- **Cleaning:** After analysis, the salt plates are cleaned with a suitable volatile solvent, such as isopropanol, and stored in a desiccator.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms within a molecule.

### $^1\text{H}$ NMR Data for 1-Butanethiol

The  $^1\text{H}$  NMR spectrum of **1-Butanethiol** is typically run in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).<sup>[4]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~2.52	Quartet	2H	-CH <sub>2</sub> -SH
~1.59	Sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -SH
~1.43	Sextet	2H	CH <sub>3</sub> -CH <sub>2</sub> -
~1.32	Triplet	1H	-SH
~0.92	Triplet	3H	CH <sub>3</sub> -

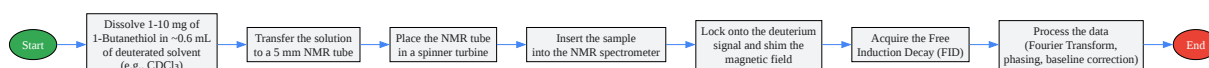
Note: The thiol proton (-SH) signal can sometimes be broad and its coupling may not always be resolved. Data sourced from ChemicalBook.<sup>[4]</sup>

### $^{13}\text{C}$ NMR Data for 1-Butanethiol

Chemical Shift ( $\delta$ , ppm)	Assignment
~36.0	-CH <sub>2</sub> -CH <sub>2</sub> -SH
~31.5	CH <sub>3</sub> -CH <sub>2</sub> -
~24.5	-CH <sub>2</sub> -SH
~13.5	CH <sub>3</sub> -

Data sourced from various online spectral databases.

## Experimental Protocol: Acquiring NMR Spectra



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**Figure 3:** General workflow for NMR sample preparation and data acquisition.

Methodology:

- **Sample Preparation:** Approximately 1-10 mg of **1-Butanethiol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean vial.[5][6] The solution is then transferred to a 5 mm NMR tube.[5] For <sup>13</sup>C NMR, a higher concentration (5-50 mg) may be required.[5]
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the magnet of the NMR spectrometer.
- **Data Acquisition:** The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6] The magnetic field is then shimmed to optimize its homogeneity.[6] The appropriate pulse sequence is applied, and the free induction decay (FID) signal is acquired.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final NMR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

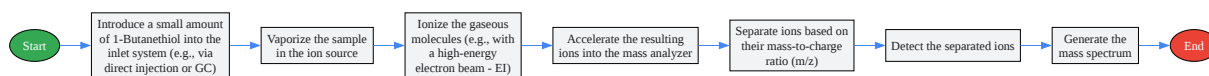
### Mass Spectrometry Data for 1-Butanethiol

The mass spectrum of **1-Butanethiol** is typically obtained using electron ionization (EI). The molecular formula is C<sub>4</sub>H<sub>10</sub>S, and the molecular weight is 90.19 g/mol .[7][8]

m/z	Relative Intensity (%)	Assignment
90	57.1	$[M]^+$ (Molecular Ion)
61	19.3	$[CH_2CH_2SH]^+$
56	100.0	$[C_4H_8]^+$
47	28.7	$[CH_2SH]^+$
41	73.9	$[C_3H_5]^+$

Data sourced from ChemicalBook.[4]

## Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid



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**Figure 4:** Logical workflow of a mass spectrometry experiment for a volatile liquid.

### Methodology:

- **Sample Introduction:** A small amount of the volatile liquid, **1-Butanethiol**, is introduced into the mass spectrometer's ion source. This can be done via direct injection with a syringe or through the output of a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization). This process ejects an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), and also causes fragmentation into smaller, charged ions.

- **Mass Analysis:** The positively charged ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  ratio.

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